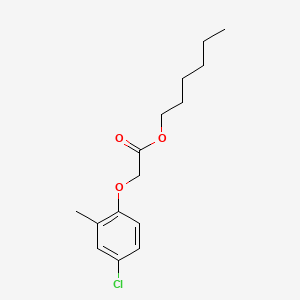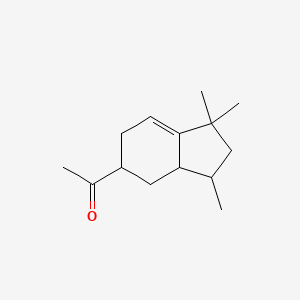
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is a chemical compound with the molecular formula C27H54N2O. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a stearamide group. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with stearic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted in continuous-flow reactors. This method allows for efficient and scalable production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxone is commonly used for oxidation reactions.
Catalysts: Iodine is used as a catalyst in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines and sulfenamide compounds, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide has several scientific research applications, including:
Chemistry: It is used as an additive for light and heat stability in polymers such as polyamide 6.
Biology: The compound serves as a template for the preparation of ammoniopiperidinium hydrogen phosphates.
Medicine: It is investigated for its potential use in stabilizing peroxide-bleached pulps.
Industry: The compound is used to improve the thermostability of oils such as soybean and sunflower oils.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide involves its interaction with molecular targets and pathways. The compound’s piperidine ring structure allows it to act as a stabilizer by inhibiting the degradation of polymers and other materials. This stabilization is achieved through the formation of stable radicals that prevent further oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Another derivative used in polymer stabilization.
Uniqueness
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is unique due to its combination of a piperidine ring with a stearamide group, which enhances its stabilizing properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
37819-84-4 |
|---|---|
Molecular Formula |
C27H54N2O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)octadecanamide |
InChI |
InChI=1S/C27H54N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(30)28-24-22-26(2,3)29-27(4,5)23-24/h24,29H,6-23H2,1-5H3,(H,28,30) |
InChI Key |
BJYOZDZOZKVTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


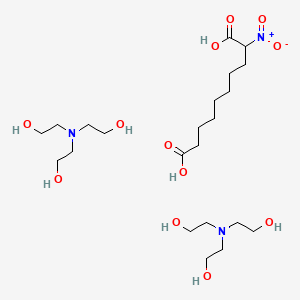
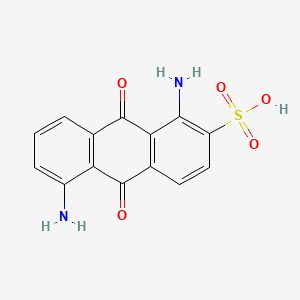
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
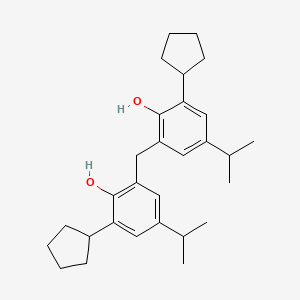
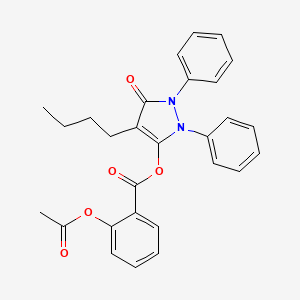
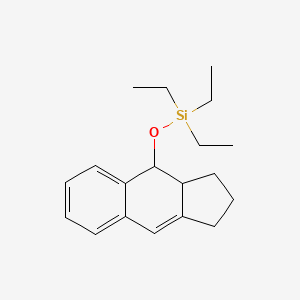
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
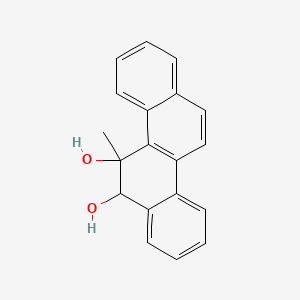
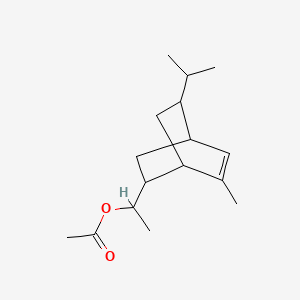

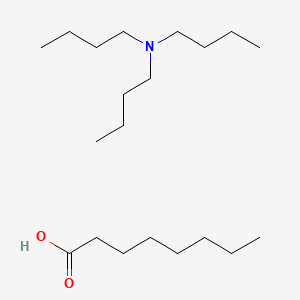
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
